2-(2,6-Dimethylbenzoyl)-6-methoxypyridine
Overview
Description
The compound “2-(2,6-Dimethylbenzoyl)-6-methoxypyridine” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), attached to a methoxy group (-OCH3) and a 2,6-dimethylbenzoyl group (a benzene ring with two methyl groups and a carbonyl group) .
Chemical Reactions Analysis
The chemical reactions involving “2-(2,6-Dimethylbenzoyl)-6-methoxypyridine” would depend on its specific structure and the conditions under which it is reacted. Similar compounds have been used in various chemical reactions, such as photopolymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,6-Dimethylbenzoyl)-6-methoxypyridine” would be determined by its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Bone Turnover and Osteoporosis Treatment
One significant application of a compound related to 2-(2,6-Dimethylbenzoyl)-6-methoxypyridine is in the treatment and prevention of osteoporosis. The study by Hutchinson et al. (2003) discusses the efficacy of a compound as a potent antagonist of the alpha(v)beta(3) receptor, which is crucial in bone turnover. The compound showed promise in in vivo models for treating osteoporosis (Hutchinson et al., 2003).
Synthesis of Pyridine Derivatives
Another relevant research aspect is the synthesis of isomeric aryl-methylpyridines, as investigated by Błachut et al. (2005). These compounds, including 2,6-dimethyl-3,5-(4'-methoxyphenyl)pyridine, have been synthesized and analyzed, demonstrating the diverse applications and importance of pyridine derivatives in chemical synthesis (Błachut et al., 2005).
Deprotonative Metalation
The deprotonative metalation of 2-methoxypyridine, closely related to our compound of interest, was explored by Nagaradja et al. (2012). This study highlights the complex chemical interactions and possible applications in creating new compounds through metalation processes (Nagaradja et al., 2012).
Antitumor Applications
Research by Jasztold-Howorko et al. (1994) on derivatives of pyrido[4,3-b]carbazole, which involve 6-methoxypyridine structures, shows significant antitumor activity. This underscores the potential of such compounds in developing new cancer treatments (Jasztold-Howorko et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,6-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-6-4-7-11(2)14(10)15(17)12-8-5-9-13(16-12)18-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEOSWIXOKUSEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218701 | |
Record name | (2,6-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylbenzoyl)-6-methoxypyridine | |
CAS RN |
1187171-46-5 | |
Record name | (2,6-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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